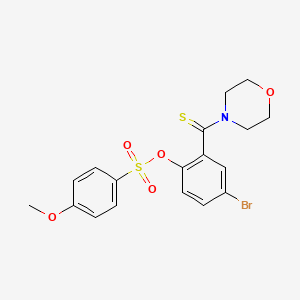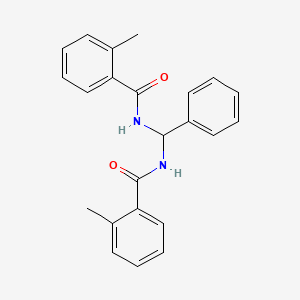
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is commonly referred to as BmMT and is used in various scientific studies to understand its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BmMT is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. BmMT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
BmMT has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. BmMT has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. Additionally, BmMT has been shown to have antiviral properties by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
BmMT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BmMT is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of BmMT is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on BmMT. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic use. Another direction is to investigate its potential use in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of BmMT for therapeutic use.
Synthesis Methods
The synthesis of BmMT involves the reaction of 4-bromo-2-nitrophenol with morpholine-4-carbodithioic acid, followed by the reaction with 4-methoxybenzenesulfonyl chloride. The final product obtained is a white crystalline powder.
Scientific Research Applications
BmMT has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BmMT has also been used in studies related to cardiovascular diseases, neurodegenerative diseases, and infectious diseases.
properties
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5S2/c1-23-14-3-5-15(6-4-14)27(21,22)25-17-7-2-13(19)12-16(17)18(26)20-8-10-24-11-9-20/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRDXNZHAQEPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5211311.png)

![N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5211321.png)
![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5211332.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5211338.png)
![1-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]-1-propanol](/img/structure/B5211346.png)
![3-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5211351.png)

![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)
![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5211397.png)
![8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)

![4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211424.png)
![2-[4-(benzyloxy)-3-methoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5211434.png)